molecular formula C15H18N2O5S B2850621 (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone CAS No. 1788675-79-5

(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2850621
CAS No.: 1788675-79-5
M. Wt: 338.38
InChI Key: DPLWSJDULARRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone (CAS 1788675-79-5) is a chemical compound with the molecular formula C 15 H 18 N 2 O 5 S and a molecular weight of 338.4 g/mol . This complex molecule is built on a pyrrolidine core that is functionalized with both a 3,5-dimethylisoxazole carbonyl group and a furan-2-ylmethyl sulfonyl group, making it a sophisticated scaffold for medicinal chemistry and drug discovery research. The structure suggests significant potential for high-affinity binding to biological targets. The 3,5-dimethylisoxazole moiety is a privileged structure in pharmaceuticals, often contributing to favorable pharmacokinetic properties. The sulfonyl group attached to the pyrrolidine ring is a key functional group that can act as a hydrogen bond acceptor, potentially enabling targeted inhibition of enzymes such as proteases or kinases. The presence of the furan ring adds a rigid, heteroaromatic component, which can be critical for exploring structure-activity relationships (SAR) and optimizing compound potency and selectivity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with care, utilizing appropriate personal protective equipment and safety practices in a well-ventilated laboratory environment.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-14(11(2)22-16-10)15(18)17-6-5-13(8-17)23(19,20)9-12-4-3-7-21-12/h3-4,7,13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLWSJDULARRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Structural Features Reference
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole instead of isoxazole; pyrazolopyrimidine amino group for kinase inhibition
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[...]methanone Azo linkage; triazole and nitrophenyl groups for enhanced π-stacking
Piroxicam analogs with sulfonyl groups Sulfonamide moieties for HIV integrase inhibition

Key Differences :

  • The target compound’s isoxazole ring (vs. pyrazole in ) may confer greater resistance to oxidative metabolism.
  • The furan-2-ylmethyl sulfonyl group (absent in ) could modulate solubility and receptor selectivity compared to phenylsulfonyl derivatives .
Pharmacological Activity
  • Anti-HIV activity : Sulfonamide-containing piroxicam analogs (e.g., compound 13d ) showed EC50 = 20–25 µM against HIV .
  • Cytotoxicity : Sulfonyl-containing compounds in exhibited low cytotoxicity (SI > 26), a desirable trait for the target compound.
Physicochemical Properties
Property Target Compound Analogues (e.g., )
Molecular Weight ~400–450 g/mol (estimated) 380–420 g/mol (reported in )
Solubility Moderate (sulfonyl enhances polarity) Low (phenylazo groups reduce solubility)
LogP ~2.5 (predicted) 3.0–3.5 (pyrazole derivatives in )
Therapeutic Potential
  • Antiviral applications : Structural resemblance to HIV integrase inhibitors (e.g., ) suggests possible activity.
  • Kinase targets : The pyrrolidine sulfonyl group may mimic ATP-binding motifs, as seen in .
  • Anti-inflammatory use : Isoxazole derivatives are historically linked to COX inhibition, though furan modifications could shift selectivity .

Preparation Methods

Preparation of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine

The sulfonylated pyrrolidine intermediate is synthesized through a two-step process:

Step 1: Synthesis of Furan-2-ylmethanesulfonyl Chloride
Furan-2-ylmethanethiol is oxidized to furan-2-ylmethanesulfonic acid using hydrogen peroxide in acetic acid, followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Step 2: Sulfonylation of Pyrrolidine
Pyrrolidine reacts with furan-2-ylmethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine or pyridine) at 0–25°C. The reaction proceeds via nucleophilic substitution, forming 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine after purification by column chromatography.

Parameter Conditions/Reagents Yield (%)
Solvent Dichloromethane
Base Triethylamine 85–90
Temperature 0°C → 25°C
Reaction Time 4–6 hours

Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The acyl chloride intermediate is prepared from 3,5-dimethylisoxazole-4-carboxylic acid, which is synthesized via oxidation of 4-methyl-3,5-dimethylisoxazole using potassium permanganate (KMnO₄) in acidic medium. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the carboxylic acid to the corresponding acyl chloride.

Parameter Conditions/Reagents Yield (%)
Oxidizing Agent KMnO₄, H₂SO₄ 70–75
Chlorination Agent SOCl₂, reflux 90–95
Solvent Toluene

Coupling Reaction to Form the Target Compound

The final step involves a nucleophilic acyl substitution between 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine and 3,5-dimethylisoxazole-4-carbonyl chloride. The reaction is conducted in anhydrous tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. The mixture is stirred at room temperature for 12–18 hours, followed by extraction and chromatographic purification.

Parameter Conditions/Reagents Yield (%)
Solvent Tetrahydrofuran (THF)
Base DIPEA 78–82
Temperature 25°C
Reaction Time 12–18 hours

Optimization and Yield Analysis

Solvent and Temperature Effects

Polar aprotic solvents like THF and DCM enhance reaction efficiency by stabilizing ionic intermediates. Elevated temperatures (40–50°C) reduce reaction time but may promote side reactions, necessitating careful optimization.

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst increases acylation rates by 15–20%, though it complicates purification due to residual DMAP in the product.

Q & A

Q. What are the key synthetic routes for preparing (3,5-Dimethylisoxazol-4-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone?

  • Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:
  • Step 1: Preparation of the substituted isoxazole fragment (3,5-dimethylisoxazol-4-yl) via cyclocondensation of diketones with hydroxylamine .
  • Step 2: Functionalization of the pyrrolidine core, such as introducing the sulfonyl group via reaction with furan-2-ylmethyl sulfonyl chloride under basic conditions (e.g., NaH in THF) .
  • Step 3: Final coupling of the isoxazole and sulfonated pyrrolidine fragments using a carbonylative cross-coupling reagent (e.g., Pd-catalyzed reactions) .
  • Critical Considerations: Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography is essential to isolate high-purity intermediates .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer:
  • Experimental Design:

Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours.

Monitor degradation via HPLC or LC-MS to quantify intact compound and byproducts .

Assess thermal stability using differential scanning calorimetry (DSC) to identify decomposition thresholds .

  • Key Findings: Sulfonamide groups (e.g., furan-2-ylmethyl sulfonyl) may hydrolyze under strongly acidic/basic conditions, requiring stabilization via formulation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sulfonated pyrrolidine intermediates?

  • Methodological Answer:
  • Variables to Optimize:
  • Catalysts: Transition-metal catalysts (e.g., Pd(PPh₃)₄) for coupling steps .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency .
  • Temperature: Controlled reflux (e.g., 80–100°C) for sulfonyl group introduction .
  • Case Study: Evidence from analogous sulfonamide syntheses shows that using NaH as a base increases sulfonation yields by 15–20% compared to K₂CO₃ .

Q. What mechanistic insights explain the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer:
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with kinase or GPCR targets, leveraging the isoxazole’s π-π stacking and sulfonamide’s hydrogen-bonding motifs .
  • Experimental Validation:

Use surface plasmon resonance (SPR) to measure real-time binding kinetics .

Validate target engagement via competitive assays (e.g., radioligand displacement for receptor studies) .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer:
  • Orthogonal Assays:

Compare results from cell-based assays (e.g., IC₅₀ in cancer lines) with in vitro enzymatic assays to distinguish direct target effects from off-target interactions .

Employ metabolomic profiling to identify confounding factors (e.g., CYP450-mediated metabolism) .

  • Case Study: Discrepancies in IC₅₀ values may arise from solubility limitations; use co-solvents (e.g., DMSO ≤0.1%) or nanoparticle formulations to improve bioavailability .

Key Considerations for Researchers

  • Synthetic Challenges: Steric hindrance at the pyrrolidine sulfonyl site may necessitate tailored catalysts (e.g., bulky phosphine ligands) .
  • Biological Studies: Prioritize target deconvolution early to avoid misinterpretation of phenotypic screening data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.